molecular formula C7H4BrF2NO3 B1587283 4-(Bromodifluoromethoxy)nitrobenzene CAS No. 81932-04-9

4-(Bromodifluoromethoxy)nitrobenzene

Cat. No. B1587283
CAS RN: 81932-04-9
M. Wt: 268.01 g/mol
InChI Key: JPNHCEIQOASHOX-UHFFFAOYSA-N
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Description

4-(Bromodifluoromethoxy)nitrobenzene, also known as 4-BDFN, is an organofluorine compound that has been used in a variety of scientific research applications due to its unique properties. 4-BDFN is a colorless, crystalline solid that is soluble in both organic solvents and water. It is a highly reactive compound that can be used for a variety of purposes, including the synthesis of new compounds and the study of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-BDFN.

Scientific Research Applications

    Hydrogenation of Nitrobenzene

    • Field : Fine Chemicals Industry
    • Application : The hydrogenation of nitrobenzene to aniline is an important process in the industry of fine chemicals .
    • Methods : The study demonstrated that the isolated Fe atom can weaken the adsorption of reactants and reaction intermediates as compared to Fe nanoparticles, and also remarkably decrease the reaction barrier for the hydrogenation of nitrobenzene to aniline .
    • Results : The Fe single-atom (Fe SA) catalyst loaded on N-doped hollow carbon spheres (Fe SAs/NHCSs) achieved a conversion of 99% with a selectivity of 99% for the hydrogenation of nitrobenzene .

    Hydrogenation of 1-Iodo-4-Nitrobenzene

    • Field : Flow Chemistry
    • Application : The development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitrorarenes in continuous operation mode .
    • Methods : Ru based nanoparticles catalysts promoted with different transition metals were supported on alumina spheres using spray wet impregnation method .
    • Results : The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 .

    Preparation of Para-Nitrobromobenzene

    • Field : Organic Chemistry
    • Application : A novel heterogeneous catalytic system was developed for the preparation of para-nitrobromobenzene .
    • Methods : The process uses nitrogen dioxide (NO2) as a nitrating agent in the presence of oxygen (O2). By applying Hβ zeolite as the catalyst .
    • Results : Para-nitrobromobenzene can be obtained with high conversion (85.7%) and selectivity (91.7%) .

In electrophilic aromatic substitution reactions, substituents that activate the benzene ring toward electrophilic attack generally direct substitution to the ortho and para locations. With some exceptions, such as the halogens, deactivating substituents direct substitution to the meta location .

For example, bromination of methoxybenzene (anisole) is very fast and gives mainly the para-bromo isomer, accompanied by 10% of the ortho-isomer and only a trace of the meta-isomer. Bromination of nitrobenzene requires strong heating and produces the meta-bromo isomer as the chief product .

properties

IUPAC Name

1-[bromo(difluoro)methoxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNHCEIQOASHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371247
Record name 4-(Bromodifluoromethoxy)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromodifluoromethoxy)nitrobenzene

CAS RN

81932-04-9
Record name 1-(Bromodifluoromethoxy)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81932-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromodifluoromethoxy)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81932-04-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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